molecular formula C20H18ClN3O5S2 B6564664 N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1021263-84-2

N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6564664
CAS No.: 1021263-84-2
M. Wt: 480.0 g/mol
InChI Key: MZBAMLMNJLRUOC-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidin-6-one core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a thioacetamide-linked 2-chloro-4-methylphenyl moiety. Its synthesis likely involves coupling of sulfonylpyrimidinone intermediates with thioacetamide derivatives under basic conditions, analogous to methods described in related studies .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S2/c1-12-3-8-16(15(21)9-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-6-4-13(29-2)5-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBAMLMNJLRUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 2 chloro 4 methylphenyl 2 5 4 methoxybenzenesulfonyl 6 oxo 1 6 dihydropyrimidin 2 yl sulfanyl}acetamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole and benzimidazole groups have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action appears to involve induction of apoptosis and inhibition of tumor cell proliferation through modulation of pro-inflammatory cytokines like IL-6 and TNF-α .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures exhibit varying degrees of activity against bacterial pathogens. For example, certain synthesized compounds displayed notable antibacterial effects when tested using disk diffusion methods against standard strains . The antimicrobial efficacy is likely linked to the presence of the sulfonamide group in the structure, which is known for its antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through in vitro assays. Compounds with similar chemical frameworks have demonstrated the ability to reduce inflammatory markers in cell cultures. This suggests a potential therapeutic application in treating inflammatory diseases .

The biological activities of this compound are believed to stem from several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : It can influence the release of key cytokines involved in inflammation and immune response.
  • Inhibition of Microbial Growth : The structural components may interfere with bacterial cell wall synthesis or function.

Data Summary

Activity Type Effect Cell Lines/Pathogens Tested Mechanism
AnticancerCytotoxicityA549, C6Apoptosis induction
AntimicrobialVarying antibacterial activityVarious bacterial strainsCell wall synthesis inhibition
Anti-inflammatoryReduction in inflammatory markersIn vitro assaysCytokine modulation

Case Studies

  • Study on Thiazole Derivatives : A study synthesized thiazole derivatives that exhibited significant anticancer activity against A549 cells, suggesting a promising avenue for further exploration in drug development .
  • Antimicrobial Testing : Research on benzoxazepine derivatives showed limited antimicrobial activity but significant effects against specific bacterial strains, indicating that structural modifications could enhance efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide ()
  • 2-chloro-4-methylphenyl in the target compound. Sulfonyl group: 4-methylphenyl vs. 4-methoxybenzenesulfonyl.
  • Impact :
    • The methyl group at position 4 on the phenyl ring in the target compound may enhance hydrophobic interactions in biological systems.
    • The methoxy group in the sulfonyl moiety improves solubility compared to the methyl group due to its electron-donating nature .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Key Differences: Phenyl group: 2,3-dichlorophenyl vs. 2-chloro-4-methylphenyl. Pyrimidinone substitution: Lacks the sulfonyl group present in the target compound.
  • Absence of the sulfonyl group may limit hydrogen-bonding interactions with biological targets .

Core Heterocycle Modifications

N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides ()
  • Key Differences: Heterocycle: 1,3,4-oxadiazole vs. dihydropyrimidinone. Sulfonyl group: Absent in oxadiazole derivatives.
  • Derivatives in this class showed antimicrobial activity (e.g., compound 6f: MIC = 8 µg/mL against S. aureus), suggesting the target compound’s pyrimidinone core may offer divergent bioactivity profiles .

Sulfonyl Group Variations

2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide ()
  • Key Differences :
    • Sulfonyl group : 3-chloro-4-methoxyphenyl vs. 4-methoxybenzenesulfonyl.
    • N-substituent : Cyclohexenylethyl vs. 2-chloro-4-methylphenyl.
  • Impact :
    • The chloro-methoxy substitution on the sulfonyl group may introduce steric hindrance, affecting target binding.
    • The bulky cyclohexenylethyl group could reduce bioavailability compared to the smaller aryl substituent in the target compound .

Crystallographic and Physicochemical Properties

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()
  • Key Differences: Pyrimidinyl group: 4,6-diamino substitution vs. 5-sulfonyl-6-oxo in the target compound.
  • Impact: The amino groups facilitate hydrogen bonding, as evidenced by crystal packing interactions (e.g., N–H···O bonds). In contrast, the sulfonyl and oxo groups in the target compound may enhance dipole interactions and solubility .

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